molecular formula C10H13NO B1381980 3-Benzyloxetan-3-amine CAS No. 1268058-28-1

3-Benzyloxetan-3-amine

Cat. No. B1381980
M. Wt: 163.22 g/mol
InChI Key: AWABWIXMINBEBT-UHFFFAOYSA-N
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Description

3-Benzyloxetan-3-amine is a chemical compound with the molecular formula C10H13NO . It exists in two forms: a colorless to yellow liquid and a white solid . The compound has a molecular weight of 163.22 g/mol and 199.68 g/mol for the hydrochloride form .


Physical And Chemical Properties Analysis

3-Benzyloxetan-3-amine is a colorless to yellow liquid or a white solid at room temperature. It should be stored at 2-8°C or at room temperature depending on the form. .

Scientific Research Applications

New Approaches in Synthesis

The research demonstrates innovative methods in synthesizing heterocycles like 1,4-Benzoxazin-3-ones, highlighting the efficiency of anodic C-H amination of phenoxy acetates as a sustainable pathway. This method is versatile, accommodating a wide range of alkylated substrates and showcasing compatibility with complex molecular structures (Wesenberg et al., 2017).

Reactivity and Selectivity in Amination

Studies reveal intricate techniques like iron-catalyzed oxyfunctionalization, demonstrating selective amination of benzylic C-H bonds in aliphatic amines. Notably, this method achieves high site selectivity by in situ protonation of the amine, efficiently navigating the chemical landscape to functionalize specific molecular sites (Mbofana et al., 2016).

Photochemical and Catalytic Processes

Photochemical Release of Amines

The DEABn group has been explored for its ability to release amines through direct photochemical cleavage of the benzylic C-N bond. This process shows high yields for primary and secondary amines, indicating a valuable pathway for controlled release mechanisms (Wang et al., 2016).

Catalytic Intermolecular Amination

Research outlines a method for intermolecular C-H amination, offering a strategic approach for synthesizing substituted amines and amino alcohols. This process is noted for its high chemoselectivity, stereospecificity, and ability to enable the preparation of isotopically enriched compounds (Fiori & Du Bois, 2007).

Advances in Material Sciences

Amine-Based Curing Systems

The research investigates the reactivity and curing mechanisms of various amines with bis-benzoxazine monomers. This study is crucial in enhancing the properties of thermosetting resins, offering insights into the chemical structures, material properties, and processing methodologies (Sun et al., 2015).

Controlled Synthesis for Enhanced Properties

Studies in synthesizing primary amine-containing benzoxazines highlight the role of steric hindrance in controlling the reaction. The resulting poly(benzoxazine imide) thermosetting films exhibit improved physical properties, underscoring the importance of precise synthetic control in material sciences (Wang et al., 2013).

Safety And Hazards

3-Benzyloxetan-3-amine is labeled with the GHS07 pictogram and the signal word "Warning" . It may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding release to the environment and washing thoroughly after handling .

Future Directions

While specific future directions for 3-Benzyloxetan-3-amine are not available in the retrieved data, research into amines and similar compounds continues to be a significant area of interest in medicinal chemistry .

properties

IUPAC Name

3-benzyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(7-12-8-10)6-9-4-2-1-3-5-9/h1-5H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWABWIXMINBEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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